molecular formula CH4N2O3 B1604864 1,3-Dihydroxyurea CAS No. 686-68-0

1,3-Dihydroxyurea

Cat. No.: B1604864
CAS No.: 686-68-0
M. Wt: 92.05 g/mol
InChI Key: IBTSIFIGTARYRB-UHFFFAOYSA-N
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Description

1,3-Dihydroxyurea is an organic compound with the molecular formula CH4N2O3. It is a derivative of urea, characterized by the presence of two hydroxyl groups attached to the nitrogen atoms. This compound is known for its stability and solubility in water and some organic solvents. It has various applications in chemical synthesis and industrial processes.

Scientific Research Applications

1,3-Dihydroxyurea has several scientific research applications:

Mechanism of Action

Dihydroxyurea selectively inhibits ribonucleoside diphosphate reductase, preventing the conversion of ribonucleotides to deoxyribonucleotides, halting the cell cycle at the G1/S phase . It also has radiation sensitizing activity by maintaining cells in the G1 phase and interfering with DNA repair .

Preparation Methods

1,3-Dihydroxyurea can be synthesized through the catalytic reduction of urea with hydrogen. This reaction typically occurs under high pressure and in the presence of suitable catalysts such as platinum or palladium. The reaction conditions must be carefully controlled to ensure high purity of the final product. Industrial production methods often involve crystallization or extraction techniques to purify the compound .

Chemical Reactions Analysis

1,3-Dihydroxyurea undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agents used.

    Reduction: It can act as a reducing agent in certain chemical processes.

    Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Comparison with Similar Compounds

1,3-Dihydroxyurea can be compared with other similar compounds such as:

    Hydroxyurea: Known for its use in treating sickle cell anemia and certain cancers.

    Carbamohydroxamic acid: Another derivative of urea with similar chemical properties.

    N-Hydroxyurea: Shares structural similarities but differs in its specific applications and reactivity.

The uniqueness of this compound lies in its dual hydroxyl groups, which confer distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

1,3-dihydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O3/c4-1(2-5)3-6/h5-6H,(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTSIFIGTARYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(NO)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O3
Record name DIHYDROUREA
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DSSTOX Substance ID

DTXSID9074852
Record name N,N'-dihydroxyurea
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Molecular Weight

92.05 g/mol
Source PubChem
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Physical Description

Dihydrourea is a colorless prisms. (NTP, 1992)
Record name DIHYDROUREA
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CAS No.

686-68-0
Record name DIHYDROUREA
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Record name Dihydroxyurea
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Record name DIHYDROXYUREA
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Record name N,N'-dihydroxyurea
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Melting Point

Decomposes with partial melting at 216-223 °F (NTP, 1992)
Record name DIHYDROUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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